
Trichloroethanethioyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloroethanethioyl chloride is a chemical compound with the molecular formula C2HCl3S. It is an organosulfur compound that contains both chlorine and sulfur atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloroethanethioyl chloride can be synthesized through the chlorination of ethanethioyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure the selective chlorination of the ethanethioyl chloride.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of ethanethioyl chloride and chlorine gas into the reactor, with the reaction being catalyzed by iron(III) chloride. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloroethanethioyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the substitution of the chlorine atoms.
Reduction: It can be reduced to ethanethioyl chloride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions.
Reduction: Lithium aluminum hydride is used as a reducing agent under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanethioyl derivatives.
Reduction: The major product is ethanethioyl chloride.
Oxidation: Products include sulfoxides and sulfones.
Applications De Recherche Scientifique
Trichloroethanethioyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of trichloroethanethioyl chloride involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of new chemical bonds and the substitution of the chlorine atoms. The molecular targets include various functional groups such as amines, alcohols, and thiols, which can react with the compound to form new derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloroethylene: A chlorinated hydrocarbon used as an industrial solvent.
1,1,1-Trichloroethane: A chlorinated alkane used as a solvent and in the production of other chemicals.
Trichloroacetyl chloride: An acyl chloride used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Trichloroethanethioyl chloride is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct reactivity and chemical properties, making it valuable in specific synthetic applications where both chlorination and sulfur functionalities are required.
Propriétés
Numéro CAS |
112672-41-0 |
|---|---|
Formule moléculaire |
C2Cl4S |
Poids moléculaire |
197.9 g/mol |
Nom IUPAC |
2,2,2-trichloroethanethioyl chloride |
InChI |
InChI=1S/C2Cl4S/c3-1(7)2(4,5)6 |
Clé InChI |
GMSVKBIXONGSNI-UHFFFAOYSA-N |
SMILES canonique |
C(=S)(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


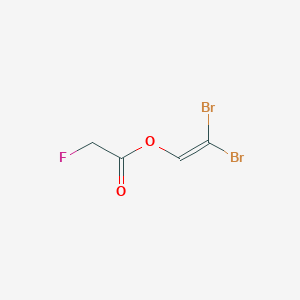
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
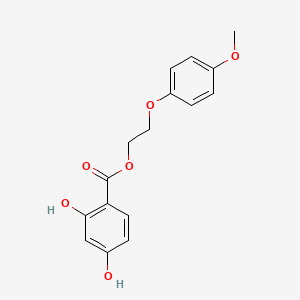
![2-[(2-Chloroanilino)methyl]cyclohexan-1-one](/img/structure/B14306908.png)

![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
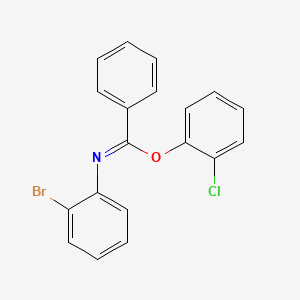
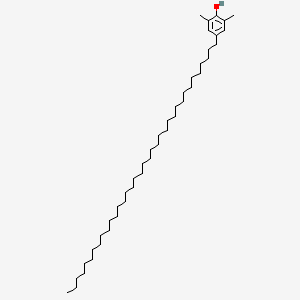
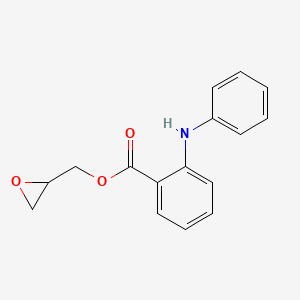


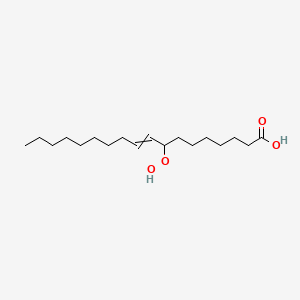

![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
